P2X4 Receptor Antagonism with Subtype Selectivity
This compound exhibits antagonist activity at the human P2X4 purinoceptor with an IC50 of 1.29 µM, and demonstrates approximately 2-fold selectivity over the P2X7 subtype (IC50 = 2.53 µM) and 3.5-fold selectivity over the P2X2 subtype (IC50 = 4.58 µM) in the same functional Ca2+ flux assay [1]. In contrast, many reported P2X4 antagonists lack this intra-subtype selectivity profile.
| Evidence Dimension | P2X receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.29 µM (P2X4) |
| Comparator Or Baseline | IC50 = 2.53 µM (P2X7); IC50 = 4.58 µM (P2X2) |
| Quantified Difference | 1.96-fold selectivity vs. P2X7; 3.55-fold selectivity vs. P2X2 |
| Conditions | Human 1321N1 cells, Ca2+ influx assay, 30 min incubation |
Why This Matters
Subtype selectivity is critical for delineating the specific role of P2X4 in neuropathic pain and inflammation without confounding effects from P2X7 or P2X2 modulation.
- [1] BindingDB. BDBM50596626. Antagonist activity at human P2X4, P2X7, and P2X2 receptors. BindingDB entry. View Source
